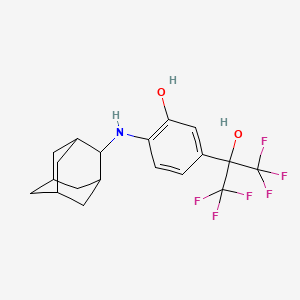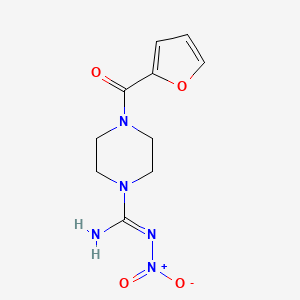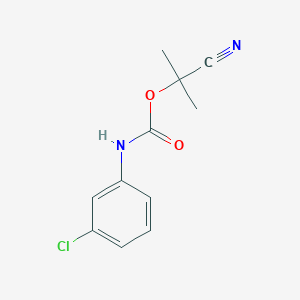
2-(2-Adamantylamino)-5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol
Overview
Description
2-(2-Adamantylamino)-5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of an adamantyl group, a hexafluoroisopropanol moiety, and a phenolic group, making it a unique molecule with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Adamantylamino)-5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol typically involves multiple steps, starting with the preparation of the adamantylamine and hexafluoroisopropanol intermediates. The adamantylamine is synthesized through the amination of adamantane, while the hexafluoroisopropanol is prepared via the fluorination of isopropanol. These intermediates are then coupled with a phenolic compound under specific reaction conditions, such as the presence of a base and a suitable solvent, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-Adamantylamino)-5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The adamantyl and hexafluoroisopropanol groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Adamantylamino)-5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Adamantylamino)-5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The hexafluoroisopropanol moiety contributes to the compound’s stability and reactivity. The phenolic group can participate in redox reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Adamantylamino)-5-(1,1,1-trifluoro-2-hydroxypropan-2-yl)phenol
- 2-(2-Adamantylamino)-5-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)phenol
Uniqueness
Compared to similar compounds, 2-(2-Adamantylamino)-5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol exhibits unique properties due to the presence of the hexafluoroisopropanol moiety, which enhances its stability and reactivity. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles.
Properties
IUPAC Name |
2-(2-adamantylamino)-5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F6NO2/c20-18(21,22)17(28,19(23,24)25)13-1-2-14(15(27)8-13)26-16-11-4-9-3-10(6-11)7-12(16)5-9/h1-2,8-12,16,26-28H,3-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWLYGLDNIUNLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC4=C(C=C(C=C4)C(C(F)(F)F)(C(F)(F)F)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F6NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N'-[(Z)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B3854257.png)
![N-[2-methyl-4-[3-methyl-4-[(3-nitrobenzoyl)amino]phenyl]phenyl]-3-nitrobenzamide](/img/structure/B3854267.png)
![N-(4-chloro-2-methylphenyl)-N'-[(E)-(3-phenoxyphenyl)methylideneamino]butanediamide](/img/structure/B3854299.png)
![1-[2-(2,6-diisopropylphenoxy)ethyl]pyrrolidine](/img/structure/B3854302.png)


![N-[(E)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide](/img/structure/B3854314.png)

![4-bromobenzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B3854345.png)
![2-(4-methylphenoxy)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]acetamide](/img/structure/B3854351.png)

![N-(3-methylphenyl)-4-oxo-4-[2-(4-pyridinylmethylene)hydrazino]butanamide](/img/structure/B3854363.png)


